molecular formula C8H10IN B3349307 Pyridinium, 1-methyl-4-vinyl-, iodide CAS No. 21351-43-9

Pyridinium, 1-methyl-4-vinyl-, iodide

Cat. No.: B3349307
CAS No.: 21351-43-9
M. Wt: 247.08 g/mol
InChI Key: DYWCIVBBDWZOCL-UHFFFAOYSA-M
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Description

Pyridinium, 1-methyl-4-vinyl-, iodide is a quaternary ammonium salt derived from pyridine. It is characterized by the presence of a pyridinium ring substituted with a methyl group at the nitrogen atom and a vinyl group at the fourth position. The iodide ion serves as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-methyl-4-vinyl-, iodide typically involves the quaternization of 4-vinylpyridine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

4-vinylpyridine+methyl iodidePyridinium, 1-methyl-4-vinyl-, iodide\text{4-vinylpyridine} + \text{methyl iodide} \rightarrow \text{this compound} 4-vinylpyridine+methyl iodide→Pyridinium, 1-methyl-4-vinyl-, iodide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-methyl-4-vinyl-, iodide undergoes various chemical reactions, including:

    Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Polymerization Reactions: The vinyl group allows for polymerization, forming poly(vinylpyridinium iodide).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in aqueous or alcoholic media.

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) in the presence of a suitable solvent.

Major Products:

    N-oxides: Formed through oxidation reactions.

    Polymers: Poly(vinylpyridinium iodide) formed through polymerization.

Scientific Research Applications

Pyridinium, 1-methyl-4-vinyl-, iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 1-methyl-4-vinyl-, iodide involves its interaction with biological membranes and cellular components. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with nucleic acids and proteins, affecting their function. The molecular targets include membrane lipids, DNA, and various enzymes.

Comparison with Similar Compounds

  • Pyridinium, 1-methyl-4-ethyl-, iodide
  • Pyridinium, 1-methyl-4-phenyl-, iodide
  • Pyridinium, 1-methyl-4-(2-pyren-1-yl-vinyl)-, iodide

Comparison: Pyridinium, 1-methyl-4-vinyl-, iodide is unique due to the presence of the vinyl group, which imparts distinct reactivity and polymerization capabilities. In contrast, compounds with ethyl or phenyl groups may exhibit different reactivity profiles and applications. The presence of the vinyl group also enhances its utility as a fluorescent probe for solvent polarity studies .

Properties

IUPAC Name

4-ethenyl-1-methylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N.HI/c1-3-8-4-6-9(2)7-5-8;/h3-7H,1H2,2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWCIVBBDWZOCL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21351-43-9, 38531-16-7
Details Compound: Pyridinium, 4-ethenyl-1-methyl-, iodide (1:1), homopolymer
Record name Pyridinium, 4-ethenyl-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21351-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Pyridinium, 4-ethenyl-1-methyl-, iodide (1:1), homopolymer
Record name Pyridinium, 4-ethenyl-1-methyl-, iodide (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38531-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30943911
Record name 4-Ethenyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21351-43-9
Record name Pyridinium, 1-methyl-4-vinyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021351439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethenyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium, 4-ethenyl-1-methyl-, iodide (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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